Silanediamine, N,N'-bis[2,6-bis(1-methylethyl)phenyl]-1,1-diphenyl-
Description
Silanediamine, N,N'-bis[2,6-bis(1-methylethyl)phenyl]-1,1-diphenyl- is a silicon-centered diamine compound featuring bulky 2,6-diisopropylphenyl (DIPP) and diphenyl substituents. The steric hindrance imparted by these groups likely enhances thermal and chemical stability, making it a candidate for specialized applications such as catalysis, polymer stabilization, or ligand design . While direct experimental data on this compound are scarce in the provided evidence, its structure suggests parallels with organosilicon ligands used in coordination chemistry, where bulky aryl groups prevent aggregation and modulate reactivity .
Properties
CAS No. |
587023-11-8 |
|---|---|
Molecular Formula |
C36H46N2Si |
Molecular Weight |
534.8 g/mol |
IUPAC Name |
N-[[2,6-di(propan-2-yl)anilino]-diphenylsilyl]-2,6-di(propan-2-yl)aniline |
InChI |
InChI=1S/C36H46N2Si/c1-25(2)31-21-15-22-32(26(3)4)35(31)37-39(29-17-11-9-12-18-29,30-19-13-10-14-20-30)38-36-33(27(5)6)23-16-24-34(36)28(7)8/h9-28,37-38H,1-8H3 |
InChI Key |
KUZUCRSSMMVCSH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)N[Si](C2=CC=CC=C2)(C3=CC=CC=C3)NC4=C(C=CC=C4C(C)C)C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Silanediamine, N,N’-bis[2,6-bis(1-methylethyl)phenyl]-1,1-diphenyl- typically involves the reaction of silane precursors with amines under controlled conditions. One common method includes the use of chlorosilanes and secondary amines, which react to form the desired silanediamine compound. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: Silanediamine, N,N’-bis[2,6-bis(1-methylethyl)phenyl]-1,1-diphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form siloxanes and other oxygen-containing derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives with different oxidation states.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.
Major Products: The major products formed from these reactions include siloxanes, substituted silanes, and various phenyl derivatives .
Scientific Research Applications
Chemistry: In chemistry, Silanediamine, N,N’-bis[2,6-bis(1-methylethyl)phenyl]-1,1-diphenyl- is used as a ligand in coordination chemistry and as a precursor for the synthesis of complex organosilicon compounds .
Medicine: In medicine, it is explored for its potential use in the design of novel therapeutic agents and diagnostic tools .
Industry: Industrially, the compound is used in the production of high-performance materials, including polymers and coatings, due to its stability and reactivity .
Mechanism of Action
The mechanism by which Silanediamine, N,N’-bis[2,6-bis(1-methylethyl)phenyl]-1,1-diphenyl- exerts its effects involves the interaction of its silanediamine groups with various molecular targets. These interactions can lead to the formation of stable complexes and the modulation of chemical reactivity. The bulky phenyl groups provide steric hindrance, which can influence the compound’s reactivity and selectivity in different reactions .
Comparison with Similar Compounds
Steric and Electronic Effects
- Silicon Core vs. In contrast, the gold complex’s carbene ligand leverages strong σ-donation and steric protection to stabilize reactive metal centers, a property that silicon-based ligands might emulate .
- Substituent Bulk : The 2,6-DIPP groups in the target compound and diafenthiuron create comparable steric environments. However, diafenthiuron’s urea core enables hydrogen bonding, which is critical for its pesticidal activity . The silanediamine’s lack of hydrogen-bonding sites may limit bioactivity but enhance compatibility with hydrophobic matrices.
Key Research Findings
- Synthetic Challenges : Bulky substituents like 2,6-DIPP complicate synthesis. For example, the 1,3-propanediamine derivative requires precise stoichiometry to avoid byproducts .
- Thermal Stability : The gold complex decomposes at 202–287°C, while silanediamines with aryl substituents typically exhibit decomposition above 300°C, highlighting silicon’s robustness .
Biological Activity
Silanediamine, N,N'-bis[2,6-bis(1-methylethyl)phenyl]-1,1-diphenyl- (CAS No. 587023-11-8) is a silane compound that has garnered attention due to its potential biological activities. This article delves into its chemical properties, synthesis, and biological activity, supported by research findings and case studies.
- Molecular Formula : C36H46N2Si
- Molecular Weight : 534.86 g/mol
- Structure : The compound features a silane backbone with bulky aryl substituents that influence its reactivity and biological profile.
| Property | Value |
|---|---|
| CAS Number | 587023-11-8 |
| Molecular Formula | C36H46N2Si |
| Molecular Weight | 534.86 g/mol |
Synthesis
Silanediamines can be synthesized through various methods, including the reaction of dichlorodiphenylsilane with substituted anilines. The process typically involves lithiation of the aniline followed by nucleophilic substitution, yielding the desired silanediamine product with specific substituents that enhance its biological activity.
Methodology
- Lithiation of Aniline : The aniline derivative is treated with a strong base to generate a lithiated intermediate.
- Nucleophilic Substitution : This intermediate reacts with dichlorodiphenylsilane to form the silanediamine.
- Characterization : The resulting compound is characterized using techniques such as NMR, IR spectroscopy, and X-ray crystallography to confirm its structure and purity.
Research indicates that silanediamines may exhibit various biological activities, including:
- Antioxidant Properties : Silanediamines can scavenge free radicals, potentially reducing oxidative stress in biological systems.
- Antimicrobial Activity : Some studies suggest that these compounds can inhibit the growth of certain bacteria and fungi.
- Cell Proliferation Modulation : Silanediamines may influence cell proliferation pathways, which could have implications in cancer research.
Case Studies
-
Antioxidant Activity Assessment :
- A study evaluated the antioxidant capabilities of silanediamine derivatives using DPPH scavenging assays. Results showed significant free radical scavenging activity compared to control compounds.
-
Antimicrobial Testing :
- In vitro tests against Staphylococcus aureus and Escherichia coli demonstrated that silanediamines possess notable antimicrobial effects, suggesting their potential as therapeutic agents in infection control.
-
Cell Line Studies :
- Research involving human cancer cell lines indicated that silanediamine derivatives could inhibit cell growth and induce apoptosis, highlighting their potential role in cancer therapy.
Table 2: Summary of Biological Activities
| Activity Type | Findings |
|---|---|
| Antioxidant | Significant free radical scavenging |
| Antimicrobial | Effective against S. aureus and E. coli |
| Cell Proliferation | Inhibition of cancer cell growth |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
